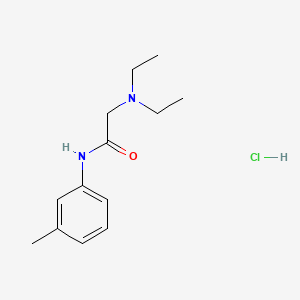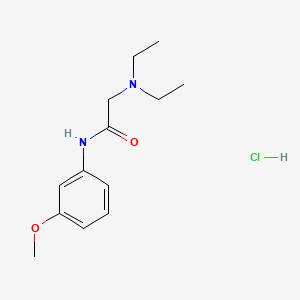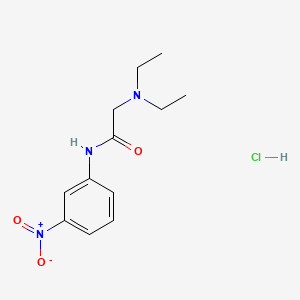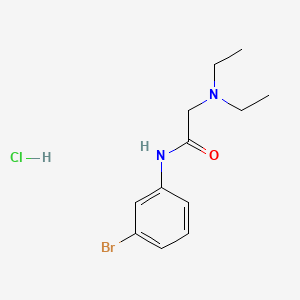![molecular formula C11H8N4 B1657176 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 55643-77-1](/img/structure/B1657176.png)
2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
説明
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . They are present in diverse structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of TPs involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines has been implemented .Molecular Structure Analysis
The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The substituted 1,2,4-triazolo[1,5-a]pyrimidines are a new class of highly active herbicides . The selective reduction of 1,2,4-triazolo[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates has been demonstrated .科学的研究の応用
Chemical Synthesis and Characterization
2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine compounds are synthesized and characterized using various chemical processes. For instance, the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, closely related to 2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative N-N bond formation process. This method is noted for its short reaction time and high yields (Zheng et al., 2014). Additionally, the novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring is synthesized via a condensation reaction, characterized by X-ray single crystal diffraction and various spectroscopic techniques (Lahmidi et al., 2019).
Biological and Pharmacological Activities
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in various structures important in agriculture and medicinal chemistry. These compounds have been found to possess antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. Their development and application in these fields have been accelerating over the decades (Pinheiro et al., 2020). Moreover, [1,2,4]Triazolo[1,5‐a]pyrimidine is a heterocyclic scaffold known for its wide range of pharmacological activities, including acting as CB2 cannabinoid agonists and adenosine antagonists. Several drugs in clinical trials and marketed drugs, such as Trapidil and Essramycin, indicate the potential of this moiety in medicinal chemistry (Merugu et al., 2022).
Antimicrobial and Antiproliferative Properties
Complexation of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold with essential metal ions like Copper(II) and Zinc(II) has led to the synthesis of new antiproliferative and antimicrobial species. These complexes have shown effectiveness against tumor cells and improved antibacterial and antifungal activities compared to free ligands (Argăseală et al., 2022).
Synthetic Approaches
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various approaches, such as annulation of pyrimidine moiety to triazole ring and vice versa. These compounds have shown herbicidal, antifungal, antitubercular, and antibacterial properties, and some are used in treating diseases like Alzheimer's and insomnia (Fizer & Slivka, 2016).
将来の方向性
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The most active compound, H12, might be a valuable hit compound for the development of anticancer agents .
特性
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-9(6-3-1)10-13-11-12-7-4-8-15(11)14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYBBUYBQFNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316286 | |
| Record name | 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
55643-77-1 | |
| Record name | NSC301659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one](/img/structure/B1657093.png)




![N-[(4-chlorophenyl)methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine](/img/structure/B1657104.png)
![N-phenyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B1657105.png)
![2-[2-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B1657108.png)
![6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657109.png)




![N-[3-(3-methoxyphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B1657116.png)